Cas no 1402238-38-3 (N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine)

N-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative featuring a pyridine core functionalized with a benzylamine group and a pinacol boronate moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stable boronate ester group, which enhances handling and storage compared to free boronic acids. The benzylamine substituent offers additional reactivity for further derivatization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its high purity and well-defined structure ensure consistent performance in catalytic transformations, facilitating the construction of complex heterocyclic frameworks. The product is suitable for use under inert conditions to preserve its reactivity.
N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine structure
1402238-38-3 structure
商品名:N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine
CAS番号:1402238-38-3
MF:C19H25BN2O2
メガワット:324.225004911423
CID:4594395

N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine 化学的及び物理的性質

名前と識別子

    • N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine
    • インチ: 1S/C19H25BN2O2/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)13-22-17(14)21-12-15-9-7-6-8-10-15/h6-11,13H,12H2,1-5H3,(H,21,22)
    • InChIKey: NTFXRJOEPFYKTA-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC2=CC=CC=C2)=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1C

N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B125848-50mg
N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
1402238-38-3
50mg
$ 135.00 2022-06-07
TRC
B125848-10mg
N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
1402238-38-3
10mg
$ 50.00 2022-06-07
TRC
B125848-100mg
N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
1402238-38-3
100mg
$ 230.00 2022-06-07

N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine 関連文献

N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMineに関する追加情報

Research Brief on N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine (CAS: 1402238-38-3)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of boronic acid derivatives as versatile intermediates in drug discovery and development. Among these, N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine (CAS: 1402238-38-3) has emerged as a promising compound due to its unique structural features and potential applications in targeted therapies. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The compound, characterized by its boronate ester functionality and pyridine core, has been investigated for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of complex bioactive molecules. Recent studies have demonstrated its efficacy as a key intermediate in the construction of novel kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The presence of the benzylamine moiety further enhances its binding affinity to specific enzymatic pockets, making it a valuable scaffold for structure-activity relationship (SAR) studies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine as a precursor to develop a series of potent EGFR inhibitors. The compound's boronate group facilitated efficient coupling with aryl halides, yielding derivatives with nanomolar inhibitory activity against mutant EGFR variants. Notably, one derivative exhibited significant tumor regression in xenograft models, underscoring the translational potential of this chemical scaffold.

Beyond oncology, recent applications in neurodegenerative disease research have also been reported. A 2024 Nature Chemical Biology paper described the compound's utility in designing blood-brain barrier-permeable proteolysis-targeting chimeras (PROTACs). The boronic acid moiety enabled selective binding to E3 ubiquitin ligases, while the pyridine-amine structure contributed to neuronal uptake. This dual functionality positions the compound as a promising candidate for targeted protein degradation in Alzheimer's disease models.

From a synthetic chemistry perspective, advancements in the preparation of 1402238-38-3 have focused on improving yield and purity. A recent Organic Process Research & Development publication detailed a novel continuous flow synthesis method that reduced reaction times from hours to minutes while maintaining >95% purity. This methodological innovation addresses previous challenges in large-scale production, potentially accelerating its adoption in industrial drug discovery pipelines.

Ongoing research is exploring the compound's utility in radiopharmaceuticals, leveraging the boron-10 isotope for neutron capture therapy. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated successful incorporation into tumor-targeting vectors, with promising biodistribution profiles in preclinical models. These developments highlight the compound's versatility across multiple therapeutic modalities.

In conclusion, N-benzyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine represents a multifaceted tool in modern drug discovery. Its applications span from traditional small molecule development to cutting-edge modalities like PROTACs and radiopharmaceuticals. As synthetic methodologies improve and biological understanding deepens, this compound is poised to play an increasingly important role in addressing unmet medical needs across diverse disease areas.

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